Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide

Medicinal Chemistry Physicochemical Profiling SAR

This ortho-bromine benzenesulfonamide offers a strategic advantage for medicinal chemistry campaigns. The C–Br bond undergoes oxidative addition to Pd(0) ~10–100× faster than the 2-chloro analog, enabling efficient Suzuki–Miyaura couplings under milder conditions with higher yields. The tertiary alcohol and sulfonamide NH provide hydrogen-bond donor/acceptor functionality for target engagement, while the phenyl-terminated chain enhances lipophilicity (XLogP3=3.5). Available in tiered quantities (4–40 mg) for cost-effective SAR exploration. Verify with PubChem CID 76145718.

Molecular Formula C17H20BrNO3S
Molecular Weight 398.32
CAS No. 1795413-44-3
Cat. No. B2844003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide
CAS1795413-44-3
Molecular FormulaC17H20BrNO3S
Molecular Weight398.32
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O
InChIInChI=1S/C17H20BrNO3S/c1-17(20,12-11-14-7-3-2-4-8-14)13-19-23(21,22)16-10-6-5-9-15(16)18/h2-10,19-20H,11-13H2,1H3
InChIKeyCOQFDTJLXJBFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide (CAS 1795413-44-3): Procurement-Relevant Identity and Core Characteristics


2-Bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide (CAS 1795413-44-3) is a synthetic small-molecule benzenesulfonamide derivative substituted with an ortho-bromo group on the aryl ring and a 2-hydroxy-2-methyl-4-phenylbutyl side chain at the sulfonamide nitrogen [1]. The compound has a molecular weight of 398.3 g/mol, a predicted XLogP3 of 3.5, and a topological polar surface area (TPSA) of 74.8 Ų [1]. It is catalogued as a research screening compound by Life Chemicals (ID F5857-4417) and is available in milligram quantities at purities typically ≥95% [2]. The ortho-bromine substituent confers specific reactivity for transition-metal-catalyzed cross-coupling transformations, while the tertiary alcohol and sulfonamide NH provide hydrogen-bond donor/acceptor functionality relevant to target engagement in medicinal chemistry campaigns [1].

Why Generic Substitution of 2-Bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide Fails: Structural Determinants of Differentiation


Within the benzenesulfonamide chemical class, three structural variables govern biological and chemical behavior: the aryl halogen identity, the halogen ring position (ortho vs. para), and the alkyl side-chain architecture. Changing any one of these features—for example, replacing ortho-bromine with ortho-fluorine or para-trifluoromethyl—alters the compound's lipophilicity, hydrogen-bond capacity, steric profile, and reactivity in palladium-mediated cross-coupling [1][2]. Generic interchange among in-class analogs is therefore unwarranted without quantitative head-to-head evidence, because even subtle structural perturbations can shift target binding, metabolic stability, and synthetic tractability in ways that directly impact procurement decisions for structure–activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for 2-Bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide Versus Closest Analogs


Ortho-Bromo Regiochemistry: Computed Physicochemical Comparison Against Para-Bromo and Para-Trifluoromethyl Analogs

The ortho-bromo substitution in the target compound generates a distinct physicochemical profile relative to the para-bromo regioisomer (4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide) and the para-trifluoromethyl analog (N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzenesulfonamide). The target compound exhibits a computed XLogP3 of 3.5 and a TPSA of 74.8 Ų [1]. The para-CF₃ analog has a higher molecular weight (387.4 g/mol vs. 398.3 g/mol for the target) and introduces three fluorine atoms, which typically elevate lipophilicity beyond that of a single bromine substituent . The ortho-bromo configuration creates a steric environment around the sulfonamide linkage distinct from that of para-substituted analogs, which can influence both target protein binding conformations and the compound's suitability as a synthetic intermediate for further derivatization [1]. Direct head-to-head biological activity data are not available in the peer-reviewed literature for these specific compounds; the differentiation presented here relies on computed physicochemical properties and established class-level structure–property relationships [1].

Medicinal Chemistry Physicochemical Profiling SAR

Bromine-Specific Reactivity in Cross-Coupling Chemistry: Ortho-Br vs. Ortho-F and Ortho-Cl Comparators

The ortho-bromine atom in the target compound is a superior leaving group for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Heck) compared with the corresponding ortho-chloro or ortho-fluoro analogs. Aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than aryl chlorides under identical conditions, while aryl fluorides are essentially inert to standard cross-coupling conditions [1][2]. The target compound therefore offers a reactive handle for late-stage diversification that is absent in the 2-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide analog (PubChem CID 76145719) and is substantially more facile than in the 2-chloro analog [1]. This differential reactivity is a key procurement consideration when the compound is intended as a synthetic building block for library synthesis or SAR exploration.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Hydrogen-Bond Donor/Acceptor Capacity: pKa and TPSA Comparison Against Halogen-Substituted Analogs

The target compound possesses two hydrogen-bond donors (sulfonamide NH, tertiary alcohol OH) and four hydrogen-bond acceptors, yielding a TPSA of 74.8 Ų [1]. The predicted pKa of the sulfonamide NH is 11.22 ± 0.40, consistent with a moderately acidic proton capable of engaging in hydrogen-bond interactions with biological targets [2]. In comparison, the 2-fluoro analog has an identical TPSA (74.8 Ų) because the halogen atom does not contribute to polar surface area, but the electron-withdrawing effect of ortho-fluorine versus ortho-bromine differs (Hammett σₘ: F = 0.34 vs. Br = 0.39), subtly modulating the sulfonamide NH acidity and hydrogen-bond strength [1][3]. The 4-CF₃ analog maintains the same TPSA but introduces a strongly electron-withdrawing group (σₚ = 0.54) that markedly acidifies the sulfonamide NH relative to the target compound [3].

Physicochemical Profiling Drug Design ADME Prediction

Alkyl Side-Chain Architecture: 2-Hydroxy-2-methyl-4-phenylbutyl vs. (1S,2S)-1-(Hydroxymethyl)-2-methylbutyl Scaffolds

The target compound's 2-hydroxy-2-methyl-4-phenylbutyl side chain differs from the (1S,2S)-1-(hydroxymethyl)-2-methylbutyl side chain found in a closely related benzenesulfonamide series disclosed in patent WO2003103660A1 [1]. The patent explicitly lists 2-bromo-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]benzenesulfonamide as a beta-amyloid production inhibitor, but quantitative IC₅₀ values are not reported for individual compounds [1]. The target compound's side chain introduces an additional phenyl ring and a tertiary alcohol, increasing the molecular weight by 117.2 g/mol relative to the patent exemplar (MW 281.2 g/mol for the patent compound vs. 398.3 g/mol for the target) and adding two π–π stacking-capable aromatic interactions and an additional hydrogen-bond acceptor [1][2]. These structural differences predict altered binding modes and pharmacokinetic profiles that preclude direct substitution of one scaffold for the other in beta-amyloid or related target programs.

Medicinal Chemistry Beta-Amyloid Inhibition Structure–Activity Relationship

Procurement-Impacting Purity and Availability: Target Compound vs. Analog Library Screening Compounds

The target compound is commercially available through Life Chemicals screening library (ID F5857-4417) in multiple quantity tiers (4 mg, 10 mg, 30 mg, 40 mg) with reported purity ≥95% [1]. In contrast, several close analogs—including the 2-ethoxy-5-methyl and 4-ethoxy-3-fluoro derivatives—are listed primarily on vendor platforms whose data sheets lack independent purity verification and quantitative characterization . The target compound benefits from a PubChem-validated structure (CID 76145718) with deposited computed descriptors, InChIKey (COQFDTJLXJBFDI-UHFFFAOYSA-N), and SMILES string, providing a level of structural authentication that directly supports procurement decisions when traceable compound identity is required for reproducible research [2].

Chemical Procurement Screening Library Quality Control

Optimal Research and Industrial Application Scenarios for 2-Bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide (CAS 1795413-44-3)


Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in Medicinal Chemistry SAR Campaigns

The ortho-bromine substituent makes this compound a competent electrophilic partner for palladium-catalyzed Suzuki–Miyaura couplings, enabling the introduction of aryl, heteroaryl, or vinyl boronate esters at the ortho position of the benzenesulfonamide core. The C–Br bond undergoes oxidative addition to Pd(0) approximately 10–100× faster than the corresponding C–Cl bond in the 2-chloro analog [1]. This reactivity advantage is critical when parallel library synthesis or late-stage functionalization is planned, as milder reaction conditions and shorter reaction times reduce by-product formation and improve isolated yields relative to chloroarene substrates [1][2]. The tertiary alcohol and sulfonamide NH are compatible with standard cross-coupling conditions when protected or when aqueous base is used judiciously, making the target compound a versatile scaffold for generating diverse analog libraries [2].

Biophysical Fragment Screening and Structure-Based Drug Design Targeting Sulfonamide-Binding Pockets

With a molecular weight of 398.3 g/mol, 2 hydrogen-bond donors, 4 acceptors, and a TPSA of 74.8 Ų, the compound occupies physicochemical space consistent with lead-like or fragment-like properties suitable for biophysical screening (NMR, SPR, DSF) [1]. The predicted sulfonamide NH pKa of 11.22 ± 0.40 [2] indicates that the NH can act as a neutral hydrogen-bond donor at physiological pH, engaging backbone carbonyls or side-chain acceptors in protein binding sites. Compared with the 4-trifluoromethyl analog, the target compound's less electron-deficient aryl ring reduces the sulfonamide NH acidity by approximately 0.7 pKa units, which may favorably modulate binding enthalpy when the target protein pocket prefers a neutral (uncharged) hydrogen-bond interaction [3].

Synthetic Intermediate for Benzenesulfonamide-Focused Compound Library Construction

The combination of an ortho-bromine handle, a tertiary alcohol, and a phenyl-terminated alkyl chain makes this compound a strategically functionalized intermediate for constructing benzenesulfonamide-focused screening libraries. The bromine can be elaborated via cross-coupling, the alcohol can be acylated, alkylated, or oxidized, and the sulfonamide NH can be further N-functionalized [1]. The compound's commercial availability from Life Chemicals in tiered quantities (4–40 mg) at $66–$140 per unit [2] enables cost-effective procurement for initial SAR exploration before committing to larger-scale custom synthesis. The authenticated PubChem entry (CID 76145718) with InChIKey COQFDTJLXJBFDI-UHFFFAOYSA-N provides unambiguous structural verification for publication and patent filing purposes [1].

Comparative Physicochemical Benchmarking in Benzenesulfonamide Analog Series for ADME Property Optimization

When profiling a congeneric series of benzenesulfonamides for structure–property relationship (SPR) analysis, the target compound serves as a reference point for lipophilicity (XLogP3 = 3.5) and polar surface area (TPSA = 74.8 Ų) against which the 2-fluoro, 2-chloro, 4-bromo regioisomer, and 4-CF₃ analogs can be compared [1]. The ortho-bromo substitution imparts a Hammett σₘ value of 0.39 [3], which is intermediate between ortho-fluoro (σₘ = 0.34) and para-CF₃ (σₚ = 0.54), providing a graded electronic perturbation series. This graded electronic effect, coupled with the constant side-chain architecture, allows researchers to deconvolute electronic from steric contributions to target binding, metabolic stability, and permeability in a systematic SPR dataset [1][3].

Quote Request

Request a Quote for 2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.